

# Application Notes and Protocols for Fenestra LC in MicroCT Imaging

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These application notes provide a comprehensive, step-by-step guide for utilizing Fenestra LC, a hepatocyte-selective contrast agent, for in vivo micro-computed tomography (microCT) imaging. This document outlines detailed experimental protocols, data presentation guidelines, and visualizations to aid in the successful application of this technology for preclinical research.

## Introduction to Fenestra LC

Fenestra LC is a lipophilic contrast agent designed for preclinical microCT imaging. It consists of iodinated lipids formulated as an oil-in-water emulsion.[1] The particles mimic chylomicron remnants, which are naturally occurring lipoproteins that transport dietary lipids to the liver.[1] [2] This mimicry allows for selective uptake by hepatocytes through the apolipoprotein E (ApoE) receptor, leading to significant contrast enhancement of the liver parenchyma.[3][4][5] This targeted delivery enables detailed anatomical and functional assessment of the hepatobiliary system.[1][6][7]

Fenestra LC has been successfully used in various animal models, including mice, rats, rabbits, dogs, pigs, monkeys, and woodchucks, to visualize:

- Normal and diseased hepatic parenchyma[1]
- Biliary function and anatomy[1]

- Focal liver lesions, such as tumors and ablations[1][8]
- Hepatic tumor vasculature and angiogenesis[1]

## Experimental Protocols

This section details the necessary steps for performing a successful microCT imaging study using Fenestra LC.

### Animal Preparation

Proper animal preparation is crucial for obtaining high-quality microCT images and ensuring animal welfare.

- **Dietary Preparation:** To minimize imaging artifacts from minerals present in standard rodent chow, it is recommended to maintain animals on a soft, non-chow diet (e.g., vegetable or liquid) for 24-48 hours prior to imaging.[1] While fasting is an alternative, it may not completely clear the gastrointestinal tract.[1]
- **Anesthesia:** Anesthesia is required to immobilize the animal during the scan, preventing motion artifacts.
  - **Injectable Anesthesia:** A common option is an intraperitoneal (IP) injection of a ketamine (80 mg/kg) and xylazine (5 mg/kg) cocktail, which typically provides 45-60 minutes of anesthesia.[1][7]
  - **Inhalant Anesthesia:** Isoflurane is another widely used anesthetic, with induction at 4-5% and maintenance at 1.5-2%.[7]
- **Tail Vein Preparation:** To facilitate intravenous injection, the tail vein can be dilated by immersing the tail in warm water for 30-60 seconds or using a heat lamp.[1]

### Fenestra LC Preparation and Administration

- **Storage and Handling:** Fenestra LC should be stored at room temperature (20-25°C) and should never be frozen, as this can cause phase separation and render the agent ineffective and potentially toxic.[1][7] The solution should appear as a white or slightly off-white milky fluid.[1] Before use, gently invert or shake the vial to ensure a homogenous suspension.[1][7]

- Dosage: The recommended dose of Fenestra LC can be adjusted based on the animal's size, the desired level of contrast, and institutional guidelines.
- Administration:
  - Route: Intravenous (IV) injection into the lateral tail vein is the standard route of administration.[\[1\]](#) Intraperitoneal (IP) injection has also been explored as a viable alternative.[\[9\]](#)
  - Injection Rate: A slow bolus injection over 30-60 seconds is recommended.[\[1\]](#) When using a syringe pump with a catheter, a rate of approximately 1 ml/minute is optimal.[\[7\]](#)
  - Syringe and Needle: A 1 mL disposable syringe with a 30-gauge needle is suitable for IV injections in mice.[\[1\]](#)

## MicroCT Image Acquisition

- Pre-Contrast Scan: A baseline, pre-contrast scan may be acquired before administering Fenestra LC to serve as a control.[\[1\]](#)
- Post-Contrast Scans: The timing of post-contrast scans is critical for capturing the desired biological information.
  - Images can be acquired immediately after injection ( $t=0$ ) and at subsequent time points such as 30, 60, 120, 180, and 240 minutes post-injection.[\[1\]](#)
  - Peak liver contrast is typically observed at approximately 3 to 4 hours post-injection.[\[8\]](#)[\[10\]](#)[\[11\]](#)
  - Spleen contrast generally peaks around 48 hours after administration.[\[10\]](#)[\[11\]](#)
- Scanner Settings: The specific image acquisition parameters will depend on the microCT system being used, the animal size, and the desired spatial resolution.

## Data Reconstruction and Analysis

- Reconstruction: Raw projection data is reconstructed using appropriate algorithms, such as a filtered back-projection algorithm, to generate 2D slices and 3D volumes.[\[11\]](#)

- Visualization and Analysis: Specialized software (e.g., Amira, MicroView) is used to visualize and analyze the reconstructed images.[\[8\]](#)[\[12\]](#)
- Quantitative Analysis: Regions of interest (ROIs) can be drawn on the images to measure contrast enhancement in Hounsfield Units (HU).[\[8\]](#) The contrast-to-noise ratio (CNR) between different tissues (e.g., liver and tumor) can also be calculated to quantify image quality.

## Quantitative Data Summary

The following tables summarize key quantitative data for the use of Fenestra LC in microCT imaging, compiled from various studies.

Parameter	Mouse	Reference
Dosage (IV)	0.4 mL per 20 g body weight	<a href="#">[1]</a>
6 mL/kg	<a href="#">[13]</a>	
7.5, 10, and 15 mL/kg	<a href="#">[14]</a>	
0.013 mL/g body weight	<a href="#">[8]</a>	
Dosage (IP)	10 mL/kg	<a href="#">[9]</a>

Table 1: Recommended Dosages for Fenestra LC in Mice.

Parameter	Value	Reference
X-ray Tube Voltage	80 kVp	<a href="#">[1]</a>
Anode Current	500 $\mu$ A	<a href="#">[1]</a>
Scan Time (approx.)	12 minutes	<a href="#">[1]</a>

Table 2: Example MicroCT Acquisition Parameters for Hepatic Imaging.[\[1\]](#)

Organ	Time to Peak Contrast	Duration of Enhancement	Reference
Liver	~4 hours	Up to 2 days (with repeated injections)	<a href="#">[10]</a> <a href="#">[11]</a>
Spleen	~48 hours	Up to 9 days (with repeated injections)	<a href="#">[10]</a> <a href="#">[11]</a>

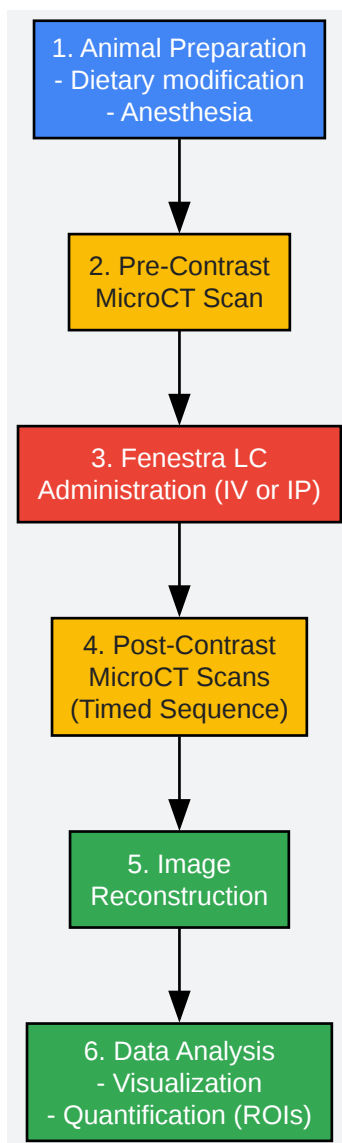
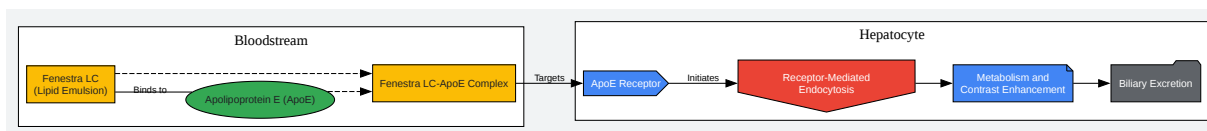
Table 3: Contrast Enhancement Kinetics of Fenestra LC.

Dose (mL/kg)	Mouse Strain	Liver/GI Ratio (Day 1)	Spleen/GI Ratio (Day 1)	Reference
7.5	C57BL/6J	1.17 ( $\pm 0.02$ )	1.30 ( $\pm 0.11$ )	<a href="#">[14]</a>
10	C57BL/6J	1.20 ( $\pm 0.03$ )	1.31 ( $\pm 0.08$ )	<a href="#">[14]</a>
15	C57BL/6J	1.28 ( $\pm 0.02$ )	1.62 ( $\pm 0.03$ )	<a href="#">[14]</a>
10	Nude	1.26	1.2	<a href="#">[14]</a>
10	SCID	1.1	1.45	<a href="#">[14]</a>

Table 4: Contrast Enhancement Ratios at Different Dosages and in Different Mouse Strains.[\[14\]](#)

## Visualizations

## Mechanism of Action



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